1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z)-3-thien-2-ylprop-2-enoyl]piperazine
Description
The compound 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z)-3-thien-2-ylprop-2-enoyl]piperazine features a piperazine core substituted with two distinct groups:
- A 1,3-benzodioxol-5-ylmethyl moiety (piperonyl group) at the N1 position.
- A (2Z)-3-thien-2-ylprop-2-enoyl group at the N4 position, characterized by a thiophene ring and a Z-configured α,β-unsaturated ketone.
This structure combines electron-rich aromatic systems (benzodioxole and thiophene) with a rigid propenoyl linker, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
(Z)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-19(6-4-16-2-1-11-25-16)21-9-7-20(8-10-21)13-15-3-5-17-18(12-15)24-14-23-17/h1-6,11-12H,7-10,13-14H2/b6-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQLLRSHQXXMAZ-XQRVVYSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)/C=C\C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z)-3-thien-2-ylprop-2-enoyl]piperazine is a synthetic compound belonging to the piperazine class of derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z)-3-thien-2-ylprop-2-enoyl]piperazine can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z)-3-thien-2-ylprop-2-enoyl]piperazine |
| Molecular Formula | C18H20N2O3S |
| Molecular Weight | 344.43 g/mol |
| CAS Number | Not specified in available sources |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and receptors. The piperazine moiety is known for its ability to modulate serotonin and dopamine receptors, which are crucial in the treatment of mood disorders and schizophrenia. Additionally, the presence of the benzodioxole group may enhance neuroprotective effects by acting as an antioxidant.
Key Mechanisms:
- Receptor Modulation : The compound may act as an antagonist or agonist at serotonin (5-HT) receptors and dopamine (D) receptors.
- Neuroprotection : Potential antioxidant properties may protect neuronal cells from oxidative stress.
Biological Activity and Pharmacological Effects
Research indicates that 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z)-3-thien-2-ylprop-2-enoyl]piperazine exhibits several pharmacological activities:
Antioxidant Activity
Studies have shown that compounds containing the benzodioxole structure possess significant antioxidant properties. This is crucial for protecting cells against oxidative damage associated with neurodegenerative diseases.
Anticancer Potential
Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism is thought to involve the modulation of cell signaling pathways related to apoptosis and cell cycle regulation.
Neuropharmacological Effects
The compound's ability to interact with neurotransmitter systems positions it as a candidate for further research into treatments for psychiatric disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the same structural family:
- Study on iNOS Inhibition :
- Structural Analyses :
-
Potential Applications in Neurology :
- The interaction with serotonin receptors suggests potential applications in treating anxiety and depression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Core Piperazine Modifications
1-(2-[4-Chlorophenoxy]acetyl)-4-(3,4-methylenedioxybenzyl)piperazine (Fipexide hydrochloride) Substituents: Piperonyl group at N1 and a chlorophenoxy acetyl group at N3. Key Differences: Replaces the thienylpropenoyl group with a phenoxy acetyl chain. Activity: Acts as a psychostimulant and mitigates vascular toxicity .
(2E)-3-(1,3-Benzodioxol-5-yl)-1-(4-phenylpiperazinyl)-propen-1-one Substituents: Piperonyl group at N1 and a phenyl-substituted propenoyl group (E-configuration) at N4. Key Differences: E-configuration vs. Z-configuration in the target compound.
Propenoyl Chain Modifications
(2E)-1-[3-(2-Chlorophenyl)prop-2-enyl]-4-(2-methoxyphenyl)piperazine
- Substituents : Methoxyphenyl at N1 and chlorophenylpropenyl at N4.
- Key Differences : Lacks the benzodioxole system but retains the α,β-unsaturated ketone.
- Activity : Exhibits potent antibacterial effects against Gram-positive and Gram-negative bacteria .
1-[Bis(4-fluorophenyl)methyl]-4-[(2Z)-3-phenylprop-2-en-1-yl]piperazine
- Substituents : Bis(4-fluorophenyl)methyl at N1 and Z-configured phenylpropenyl at N4.
- Key Differences : Fluorinated aromatic groups instead of benzodioxole and thiophene.
- Activity : Demonstrates conformational rigidity that may enhance receptor binding .
Thiophene-Containing Analogs
1-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-(4-chlorophenyl)piperazine (CAS: 1164508-59-1)
Pharmacological and Physicochemical Comparisons
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
